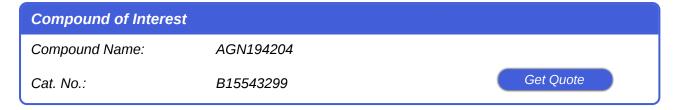


# Physicochemical Properties of AGN194204 Powder: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **AGN194204** powder, a potent and selective Retinoid X Receptor (RXR) agonist. The information herein is compiled to support research, development, and formulation activities involving this compound.

## **Chemical and Physical Properties**

**AGN194204**, also known as IRX4204, is a synthetic retinoid that demonstrates high affinity and selectivity for RXRs over Retinoic Acid Receptors (RARs), making it a valuable tool in studying RXR-mediated signaling pathways and a potential therapeutic agent.[1][2][3]

## **General Properties**

The fundamental chemical and physical characteristics of **AGN194204** powder are summarized in the table below.



Property	Value	Source
Chemical Name	(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid	MedKoo Biosciences
Synonyms	IRX4204, NRX194204, VTP 194204	[1][2]
CAS Number	220619-73-8	[2][4]
Molecular Formula	C24H32O2	[2][4]
Molecular Weight	352.51 g/mol	[2][4]
Appearance	White to off-white solid powder	[1]
Melting Point	Not publicly available. A general protocol for determination is provided in Section 2.1.	

## **Solubility**

**AGN194204** is a lipophilic molecule with limited aqueous solubility. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations.



Solvent	Solubility	Notes	Source
DMSO	35 mg/mL (99.29 mM)	Requires sonication and warming for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.	MedChemExpress
Aqueous Media	Poorly soluble	A general protocol for aqueous solubility determination is provided in Section 2.2.	

## **Stability and Storage**

Proper storage of **AGN194204** powder and its solutions is essential to maintain its chemical integrity and biological activity.

Form	Storage Temperature	Stability Period	Source
Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
In Solvent (e.g., DMSO)	-80°C	6 months	[1]
-20°C	1 month	[1]	

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] The solid powder is stable for a few weeks at ambient temperature during standard shipping.[2]



## **Experimental Protocols**

Detailed experimental methodologies are critical for obtaining reliable and reproducible data. The following sections outline standard protocols for determining key physicochemical properties of pharmaceutical powders like **AGN194204**.

## **Melting Point Determination (Capillary Method)**

As a specific melting point for **AGN194204** is not publicly available, the following general procedure based on pharmacopeial methods can be employed.

Objective: To determine the temperature range over which the solid **AGN194204** powder transitions to a liquid state.

### Apparatus:

- Melting point apparatus
- Capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

### Procedure:

- Sample Preparation: Ensure the AGN194204 powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Gently grind the powder to a fine consistency using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be between 2-4 mm.
- Measurement:



- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used for an initial estimation.
- For an accurate measurement, set the heating rate to 1-2 °C/min, starting at least 20 °C below the estimated melting point.
- Data Recording: Record the temperature at which the first droplet of liquid is observed (onset
  of melting) and the temperature at which the entire solid phase has transformed into a liquid
  (completion of melting). The melting point is reported as this range.

# **Equilibrium Solubility Determination (Shake-Flask Method)**

This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of **AGN194204** in a given solvent at a specific temperature.

### Materials:

- AGN194204 powder
- Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

### Procedure:

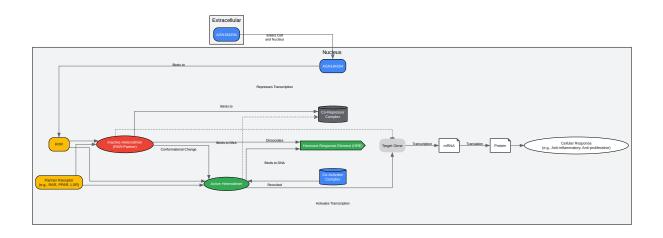


- Sample Preparation: Add an excess amount of AGN194204 powder to a series of vials, each
  containing a known volume of the desired solvent. The excess solid is crucial to ensure that
  saturation is reached.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Determine the concentration of AGN194204 in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

# **Signaling Pathway**

AGN194204 functions as a selective agonist for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[5] The binding of AGN194204 to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of co-activator proteins.[5] This activated heterodimer complex then binds to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, thereby modulating their transcription.[6][7]





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Caption: AGN194204 signaling pathway.



### Conclusion

This technical guide provides a summary of the currently available physicochemical data for AGN194204 powder. While key parameters such as molecular weight and solubility in DMSO are established, further experimental characterization, particularly for melting point and aqueous solubility across a range of pH values, is recommended for comprehensive formulation development. The provided experimental protocols offer a standardized approach for these determinations. The understanding of its mechanism as a selective RXR agonist, as depicted in the signaling pathway, is fundamental to its application in research and potential therapeutic development.

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- To cite this document: BenchChem. [Physicochemical Properties of AGN194204 Powder: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15543299#physicochemical-properties-of-agn194204-powder]

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